3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate

FKBP12 Neuroprotection PPIase Inhibition

3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate (CAS 648958-35-4) is a saturated six-membered N-heterocyclic carbamate ester with the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol. It belongs to the tetrahydropyridazine (perhydropyridazine) class, a scaffold recognized for its versatility as a synthetic intermediate and its pharmacological relevance in multiple domains, including neuroprotection and metabolic disorders.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 648958-35-4
Cat. No. B12585044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate
CAS648958-35-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCN(NC1)C(=O)OCCCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c17-14(16-11-5-4-10-15-16)18-12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2
InChIKeyMSFZVNAINMWEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropyl Tetrahydropyridazine-1(2H)-Carboxylate: Structural and Functional Baseline for Procurement


3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate (CAS 648958-35-4) is a saturated six-membered N-heterocyclic carbamate ester with the molecular formula C14H20N2O2 and a molecular weight of 248.33 g/mol . It belongs to the tetrahydropyridazine (perhydropyridazine) class, a scaffold recognized for its versatility as a synthetic intermediate and its pharmacological relevance in multiple domains, including neuroprotection and metabolic disorders [1]. The compound is commercially available and has been utilized as a key building block in the synthesis of aza-pipecolic acid-derived FKBP12 ligands, a class of non-immunosuppressant neuroprotective agents [2].

Why Generic Substitution Fails: Structural Specificity of the 3-Phenylpropyl Tetrahydropyridazine-1(2H)-Carboxylate Scaffold


Generic substitution within the tetrahydropyridazine-1(2H)-carboxylate ester class is unreliable for applications requiring specific spatial, electronic, or pharmacokinetic outcomes. Structure-activity relationship (SAR) studies on FKBP12 ligands derived from these scaffolds demonstrate that the length and composition of the ester side chain critically dictate the binding affinity for the target protein, with an optimal 'side-arm' chain length of five atoms from the ring identified for potent activity [1]. Changing the ester from a 3-phenylpropyl to a shorter or longer chain, or to a non-aromatic variant, has been shown to reduce the inhibitory activity (IC50) of the final drug candidate from nanomolar to millimolar ranges (e.g., >25 mM) [1]. Therefore, procurement of the precise 3-phenylpropyl ester is non-negotiable for replicating published biological probe or lead compound synthesis.

Quantitative Differentiation Evidence for 3-Phenylpropyl Tetrahydropyridazine-1(2H)-Carboxylate


FKBP12 Ligand Potency: 3-Phenylpropyl vs. 4-Phenylbutyl Side-Chain Derivatives

Derivatives synthesized from 3-phenylpropyl tetrahydropyridazine-1(2H)-carboxylate show distinct potency at the FKBP12 target, quantified by the PPIase enzymatic assay. The 3-phenylpropyl-derived compound 13a (3-phenylpropyl 2-(3,3-dimethyl-2-oxopentanoyl)perhydropyridazine carboxylate) exhibited an IC50 of 900 nM [1]. In comparison, a structural analogue with a simple benzyl side chain (12e) was effectively inactive (>25 mM) [1]. When evaluating the scaffold, the optimal 'side-arm' chain length for the aza-pipecolic series is five atoms, a requirement precisely met by the 3-phenylpropyl substituent (O-CH2-CH2-CH2-Ph), enabling potent target engagement [1].

FKBP12 Neuroprotection PPIase Inhibition

In Vivo Neuroprotective Efficacy: 3-Phenylpropyl Scaffold Progression to Animal Models

The biological relevance of the aza-pipecolic core accessed from this compound is confirmed by in vivo data. The structurally related compound 13d (derived from the same perhydropyridazine intermediate 9b) demonstrated a 34.9±5.9% recovery of dopaminergic neurons in the MPTP mouse model of Parkinson's disease at 10 mg/kg oral dose [1]. This provides a quantitative in vivo efficacy benchmark for programs using the 3-phenylpropyl tetrahydropyridazine-1(2H)-carboxylate building block to access this chemical space.

Neuroprotection MPTP Model Parkinson's Disease

Synthetic Utility and Yield Efficiency in FKBP12 Ligand Production

The compound serves as a critical N-protected intermediate for aza-pipecolic acid synthesis. The synthetic route from di-Boc hydrazine through perhydropyridazine 6 to the 3-phenylpropyl ester is described as 'smooth and high yield, suitable for parallel synthesis' [1]. A related intermediate, 4-phenylbutyl perhydropyridazinecarboxylate (9b), was obtained in 62% overall yield over three steps from the perhydropyridazine core [1]. This contrasts with alternative N-protecting strategies: the Boc-protected analogue (tert-butyl tetrahydropyridazine-1(2H)-carboxylate) requires strongly acidic TFA deprotection conditions [1], while the 3-phenylpropyl ester offers orthogonal deprotection options and a direct route to neuroprotective leads.

Synthetic Methodology Aza-Pipecolic Acid Parallel Synthesis

CB1 Receptor Antagonism Potential: Structural Basis for Therapeutic Differentiation

Tetrahydropyridazine-1(2H)-carboxylate esters, including the 3-phenylpropyl variant, are encompassed within the Markush structures of patent applications for peripherally restricted CB1 receptor antagonists [1]. This therapeutic strategy seeks to replicate the metabolic benefits of rimonabant (withdrawn due to CNS side effects) while restricting CNS penetration. The 3-phenylpropyl ester's calculated logP (estimated at approximately 3.3–3.5 based on fragment analysis) positions it within a lipophilicity range favorable for peripheral restriction, compared to the more lipophilic diarylpyrazole rimonabant (calculated logP ~6.5) [2]. This distinction is critical for programs targeting CB1-mediated metabolic disorders without neuropsychiatric adverse effects.

CB1 Receptor Metabolic Syndrome Peripherally Restricted Antagonist

Optimal Application Scenarios for 3-Phenylpropyl Tetrahydropyridazine-1(2H)-Carboxylate in Research and Industry


Synthesis of FKBP12-Directed Neuroprotective Leads for Parkinson's Disease Research

This compound is the recommended starting material for synthesizing aza-pipecolic acid-derived FKBP12 ligands with neuroprotective activity. The 3-phenylpropyl ester provides the optimal five-atom side-chain length for FKBP12 binding [1]. As demonstrated by analogue 13d, which achieved 34.9% recovery of dopaminergic neurons in the MPTP mouse model at 10 mg/kg oral dosing [1], derivatives in this series have established in vivo efficacy. Researchers should procure this specific ester rather than the 4-phenylbutyl or benzyl variants, which yield significantly lower or absent FKBP12 binding activity [1].

Development of Peripherally Restricted CB1 Receptor Antagonists for Metabolic Disorders

For pharmaceutical teams pursuing CB1 receptor antagonists for metabolic syndrome that avoid CNS-related adverse effects, 3-phenylpropyl tetrahydropyridazine-1(2H)-carboxylate is positioned within claimed patent space for this indication [1]. Its calculated logP (~3.0–3.5) is approximately three orders of magnitude lower than rimonabant (logP ~6.5) [2], suggesting a reduced propensity for passive blood-brain barrier penetration. This compound should be prioritized over more lipophilic tetrahydropyridazine variants for initial hit expansion and lead optimization campaigns targeting peripheral CB1 receptors.

Medicinal Chemistry Fragment Merging and Scaffold-Hopping Programs

The tetrahydropyridazine-1(2H)-carboxylate core serves as a versatile heterocyclic scaffold for fragment-based drug discovery. The 3-phenylpropyl ester variant provides a balanced combination of hydrogen bond acceptors (the carbamate carbonyl and ring nitrogens), rotatable bonds (7), and moderate lipophilicity suitable for lead-like chemical space [1]. Procurement of this specific ester enables direct access to a scaffold that has demonstrated activity across multiple target classes (FKBP12, CB1 receptor) without requiring laborious N-deprotection steps associated with tert-butyl carbamate analogues [1], accelerating SAR exploration in multi-parallel synthesis formats.

Quote Request

Request a Quote for 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.